2-Methylsulfanylethanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

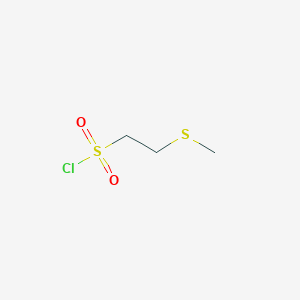

2-Methylsulfanylethanesulfonyl chloride, also known as mesna, is a synthetic organosulfur compound. It is an organosulfur compound with the formula CH3SO2Cl . The mesyl group (CH3SO2) is frequently abbreviated as Ms in chemical formulas when writing out some long chemical equations representing reactions .

Synthesis Analysis

The synthesis of mesyl chloride involves a chemical reaction between methane and sulfuryl chloride . This reaction also yields hydrogen chloride (HCl) as a byproduct .Molecular Structure Analysis

The molecular structure of this compound consists of a single atom of carbon © bound to three hydrogen (H) atoms, and then to a single sulfur (S) atom which is bound to two oxygen (O) atoms . This whole unit, called the mesyl group, is bound to a single chlorine (Cl) atom .Chemical Reactions Analysis

Methanesulfonyl chloride is a precursor to many compounds because it is highly reactive . It is an electrophile, functioning as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Physical And Chemical Properties Analysis

Methanesulfonyl chloride appears as either a colorless or pale-yellow liquid at room temperature and has a powerful and unpleasant odor . It dissolves in polar organic solvents such as alcohol and ether but is reactive to water . The molar mass is 114.55 grams per mol and the density is 1.480 grams per cubic centimeter . The melting point is -32°C and the boiling point is 62°C at 18 mm Hg or 161°C at 730 mm Hg .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Scaffold for Synthetic Elaboration : 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole, a derivative of 2-Methylsulfanylethanesulfonyl chloride, serves as a useful scaffold for synthetic elaboration, particularly in the production of extended oxazoles. This compound demonstrates smooth reactions with various alkyl halides, leading to a range of alkylation products (Patil & Luzzio, 2016).

- Palladium-Catalyzed C–C Coupling : This compound is also involved in palladium-catalyzed C–C coupling reactions with Grignard reagents and sodium salts, showcasing its utility in organic synthesis (Volla et al., 2009).

Industrial and Large-Scale Applications

- Large-Scale Preparation : A scalable process for the preparation of 2-(methanesulfonyl)benzenesulfonyl chloride, a related compound, has been developed for use in drug synthesis, indicating the industrial relevance of these types of compounds (Meckler & Herr, 2012).

- Building Blocks for Agrochemicals : The synthesis of specific derivatives like 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)-benzenesulfonyl chloride, used as a key building block in the agrochemical industry, highlights its importance in the creation of specialized chemicals (Huang et al., 2019).

Photocatalytic Applications

- Photocatalytic Oxidation : Studies involving the photocatalytic oxidation of gaseous compounds over TiO2 indicate potential applications of related sulfonyl chlorides in environmental remediation and pollution control (Martyanov & Klabunde, 2003).

Novel Compounds and Catalyst Development

- Synthesis of Novel Compounds : Research on the synthesis of novel compounds, like the thiosulfonato iron complexes, using sulfonyl chlorides as precursors, opens avenues in the field of organometallic chemistry (El‐khateeb et al., 2001).

- Catalysis in Polymerization : The use of tosyl chloride, a related sulfonyl chloride, in atom transfer radical polymerization (ATRP) demonstrates the role of these compounds in polymer science (Gurr et al., 2005).

Mecanismo De Acción

Target of Action

Similar compounds are known to interact with various biological targets, such as ion channels

Mode of Action

The exact mode of action of 2-Methylsulfanylethanesulfonyl chloride is not well-documented. It is likely that it interacts with its targets in a manner similar to other sulfonyl chloride compounds. These compounds are typically electrophilic and can react with nucleophilic sites on biological molecules . The specifics of these interactions and the resulting changes would depend on the particular targets involved.

Biochemical Pathways

Sulfonyl chloride compounds are often involved in various biochemical reactions, including esterification or alkylation reactions . The downstream effects of these reactions would depend on the specific context and the other molecules involved.

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. The effects would likely depend on the specific targets and pathways involved. Given the reactivity of sulfonyl chloride compounds, it is possible that this compound could modify biological molecules in a way that alters their function .

Safety and Hazards

Methanesulfonyl chloride is classified as dangerous . It causes severe skin burns and eye damage . In case of inhalation, move the victim into fresh air . If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately . Wash off with soap and plenty of water and consult a doctor .

Direcciones Futuras

Propiedades

IUPAC Name |

2-methylsulfanylethanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2S2/c1-7-2-3-8(4,5)6/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNQCAVPZBKZLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1593953-51-5 |

Source

|

| Record name | 2-(methylsulfanyl)ethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride](/img/structure/B2355304.png)

![N-(3-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2355308.png)

![2-([1,1':3',1''-Terphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2355310.png)

![N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B2355313.png)

![5-allyl-N-(3,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2355320.png)

![3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2355321.png)

![5-Iodo-3-phenylbenzo[c]isoxazole](/img/structure/B2355323.png)